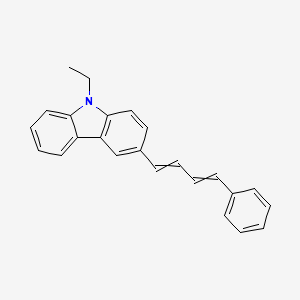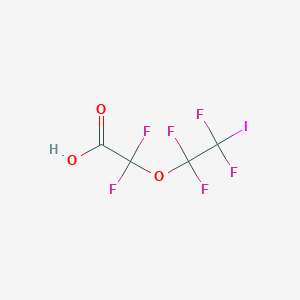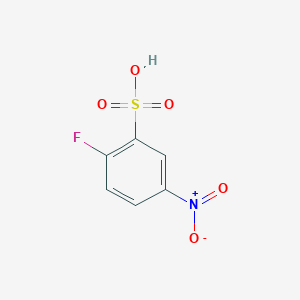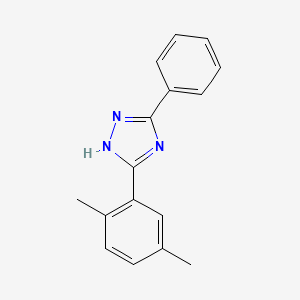
9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with an ethyl group and a phenylbuta-1,3-dienyl group, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with carbazole as the core structure.
Ethylation: Introduce the ethyl group at the 9-position using ethyl bromide in the presence of a base like potassium carbonate.
Phenylbuta-1,3-dienyl Substitution: Attach the phenylbuta-1,3-dienyl group at the 3-position through a Heck reaction, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques like column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the ethyl group or the phenylbuta-1,3-dienyl moiety.
Reduction: Reduction reactions could target the double bonds in the phenylbuta-1,3-dienyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the carbazole core or the substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Synthesis Intermediates: Acts as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.
Biological Probes: Used in the design of fluorescent probes for biological imaging.
Industry
Dyes and Pigments: Utilized in the production of dyes and pigments due to its chromophoric properties.
Polymer Additives: Incorporated into polymers to enhance their thermal and mechanical properties.
Mecanismo De Acción
The mechanism of action of 9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole would depend on its specific application. In organic electronics, it may function by facilitating charge transport through its conjugated system. In pharmaceuticals, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
9-Ethylcarbazole: Lacks the phenylbuta-1,3-dienyl group, making it less conjugated.
3-Phenylcarbazole: Lacks the ethyl group, affecting its solubility and reactivity.
9H-Carbazole: The parent compound without any substituents, used as a reference point.
Uniqueness
9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole is unique due to the combination of its substituents, which may enhance its electronic properties and reactivity compared to its simpler analogs.
Propiedades
Número CAS |
86230-12-8 |
|---|---|
Fórmula molecular |
C24H21N |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
9-ethyl-3-(4-phenylbuta-1,3-dienyl)carbazole |
InChI |
InChI=1S/C24H21N/c1-2-25-23-15-9-8-14-21(23)22-18-20(16-17-24(22)25)13-7-6-12-19-10-4-3-5-11-19/h3-18H,2H2,1H3 |
Clave InChI |
HFRYUCGSODXUNY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=CC=CC3=CC=CC=C3)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)







![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)


![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
